molecular formula C19H20F3NO4 B166162 Fluazifop-butyl CAS No. 69806-50-4

Fluazifop-butyl

Cat. No.: B166162
CAS No.: 69806-50-4
M. Wt: 383.4 g/mol
InChI Key: VAIZTNZGPYBOGF-UHFFFAOYSA-N
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Description

Fluazifop-butyl is an organic compound used as a selective herbicide . The active ingredient is the 2R enantiomer at its chiral center, known as fluazifop-P when used in that form . More commonly, it is sold as its butyl ester, fluazifop-P butyl, with the brand name Fusilade .


Synthesis Analysis

The synthesis of this compound involves a complex process. A detailed method of analysis for Fluazifop-P-butyl content involves dissolving a sample equivalent to 65 mg of Fluazifop-P-butyl into a 50 ml volumetric flask with Acetonitrile .


Molecular Structure Analysis

This compound has a molecular formula of C15H12F3NO4 and a molar mass of 327.259 g·mol−1 . The structure of this compound includes a trifluoromethyl (CF3) group in place of one of the chlorine atoms in the pyridine .


Chemical Reactions Analysis

This compound is a lipid synthesis inhibitor . By inhibiting these lipids, the plant experiences death at the sites of active growth . This compound is quickly absorbed into the leaf surface, and moves through the entire plant, accumulating in the rhizomes and stolons of perennial grasses .


Physical and Chemical Properties Analysis

This compound has a low aqueous solubility, is miscible in many organic solvents, and is not considered to be volatile . It is not expected to be persistent in either soil or water-sediment systems .

Scientific Research Applications

1. Phytotoxicity on Wildflower Species
Fluazifop-P-butyl, a selective graminicide, exhibits phytotoxic effects on some non-target plants, such as native UK wildflower species. It affects seedling emergence and phytotoxicity in wildflower and grass species, particularly at higher application rates. However, these effects are generally temporary, and there are no long-term impacts on wildflower biomass, indicating good selectivity for biodiversity management in amenity areas (Blake et al., 2012).

2. Physiological Impact on Phaseolus Vulgaris
In Phaseolus vulgaris, a legume crop, fluazifop-P-butyl significantly affects various physiological parameters such as plant biomass, chlorophyll content, lipid peroxidation, and antioxidant enzyme activities. This indicates that fluazifop-P-butyl can induce physiological disorders and oxidative stress in non-target plants, potentially impacting growth and yield (Odjegba & Adebisi, 2022).

3. Impact on Soil Bacterial Communities
Fluazifop-P-butyl significantly affects the richness and structure of soil bacterial communities. In the rhizosphere of pea plants, it causes a decrease in key enzyme activities and changes in the bacterial community structure, potentially affecting the global biogeochemical sulfur cycles and promoting acidogenic bacteria (Darine et al., 2015).

4. Metabolism in Resistant Goosegrass
In a study of goosegrass, a resistant biotype to fluazifop-P-butyl, the herbicide's metabolites were analyzed. The study found differences in metabolite intensity between resistant and susceptible biotypes, suggesting a unique metabolic pathway of fluazifop-P-butyl in goosegrass, which could be related to its resistance mechanisms (Wang et al., 2017).

5. Environmental Fate in Agricultural Soils
Fluazifop-P-butyl's environmental fate was studied in agricultural soils, revealing that its biodegradation leads to the production of persistent degradation products that can leach into groundwater. This study emphasizes the need to include these degradation products in water quality monitoring programs (Badawi et al., 2015).

6. Residue Analysis in Soybean
Research on fluazifop-p-butyl residues in soybean crops was conducted, focusing on its degradation and the method used for residue determination. This study contributes to understanding the behavior of fluazifop-p-butyl in crop environments (Kulshrestha et al., 1995).

7. Biochemical Impact on Broad Leaf Weeds
Fluazifop-butyl was found to cause membrane peroxidation in bristly starbur, a this compound-susceptible broad-leaved weed. This suggests that this compound's primary action site might be on the membranes, involving reactive oxygen species and free radicals (Luo et al., 2004).

8. Interaction with Nitrogen Topdressing in Beans
A study explored the interaction between nitrogen topdressing and fluazifop-p-butyl application in bean crops. The findings indicated that nitrogen topdressing improved plant dry matter, weed control, and yield, demonstrating the herbicide's effectiveness in specific agricultural practices (Silva et al., 2015).

9. Uptake and Translocation in Annual Grasses
Research on the uptake and translocation of fluazifop in annual grasses showed that most of the herbicide remained in the treated leaf, with varying translocation patterns across different grass species. This study aids in understanding how this compound is absorbed and distributed in plant tissues (Derr et al., 1985).

10. Impact on Fatty Acid Synthesis in Plants
This compound significantly affects fatty acid synthesis in barley leaves and stems, with varying impacts on different plant species. This research contributes to the understanding of this compound's selective mode of action at the biochemical level (Walker et al., 1988).

Safety and Hazards

Fluazifop-butyl is harmful if swallowed and causes serious eye irritation . It is suspected of damaging fertility or the unborn child . It is also highly flammable liquid and vapor .

Biochemical Analysis

Biochemical Properties

Fluazifop-butyl plays a crucial role in biochemical reactions by inhibiting the enzyme acetyl coenzyme A carboxylase (ACCase). This enzyme is essential for the biosynthesis of fatty acids, which are vital components of cell membranes. By inhibiting ACCase, this compound disrupts lipid biosynthesis, leading to the death of susceptible plants . The compound interacts with various biomolecules, including proteins and enzymes, to exert its herbicidal effects.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting lipid biosynthesis, which is crucial for cell membrane integrity and function. This inhibition leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism . In plants, this compound causes oxidative stress and free-radical generation, leading to cellular damage and eventual cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ACCase enzyme, inhibiting its activity. This inhibition prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis . The disruption of fatty acid synthesis affects the production of phospholipids, essential components of cell membranes, leading to cell death. This compound also induces oxidative stress and free-radical generation, further contributing to its herbicidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly absorbed and metabolized in plants, with its primary metabolite being fluazifop acid . The stability and degradation of this compound have been studied extensively, showing that it remains stable when stored frozen for extended periods . Long-term effects on cellular function include continued inhibition of lipid biosynthesis and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is rapidly absorbed and excreted, with minimal adverse effects . At higher doses, this compound can cause hepatotoxicity, nephrotoxicity, and oxidative stress-mediated alterations in testicular functions . These toxic effects are dose-dependent and more pronounced at higher concentrations .

Metabolic Pathways

This compound is metabolized primarily to fluazifop acid in plants and animals . The metabolic pathway involves the hydrolysis of this compound to fluazifop acid, which is then conjugated with various biomolecules, including glutathione . This metabolism is crucial for the detoxification and elimination of the compound from the organism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the phloem . It is rapidly absorbed through leaf surfaces and translocated to the meristems, where it exerts its herbicidal effects . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its movement within the plant .

Subcellular Localization

The subcellular localization of this compound is primarily in the chloroplasts, where the ACCase enzyme is located . The compound’s activity is directed to these organelles, where it inhibits fatty acid biosynthesis and disrupts cellular function . Post-translational modifications and targeting signals play a role in directing this compound to specific compartments within the cell .

Properties

IUPAC Name

butyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
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InChI

InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3
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InChI Key

VAIZTNZGPYBOGF-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
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Molecular Formula

C19H20F3NO4
Record name FLUAZIFOP BUTYL
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DSSTOX Substance ID

DTXSID3034612
Record name Fluazifop-butyl
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Molecular Weight

383.4 g/mol
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Physical Description

Fluazifop butyl appears as a pale straw colored liquid. Selective herbicide., Light yellow odorless liquid; mp = 13 deg C; [Hawley] Pale yellow odorless liquid; mp = 5 deg C; [MSDSonline]
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Boiling Point

165 °C at 0.02 mm Hg
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Solubility

In water, 1 mg/l at pH 6.5, Miscible with acetone, cyclohexanone, hexane, methanol, dichloromethane, and xylene. In propylene glycol 24 g/l at 20 °C., In water, 2 ppm at ambient temperature.
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Density

1.21 g/cu cm at 20 °C
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Vapor Pressure

0.00000041 [mmHg], 0.055 mPa at 20 °C
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Mechanism of Action

Acts by interfering with ATP production.
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Color/Form

Pale straw-colored liquid.

CAS No.

69806-50-4, 86334-14-7
Record name FLUAZIFOP BUTYL
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Record name Propanoic acid, 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)-,butyl ester
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Record name Butyl 2-[4-[[5-(trifluoromethyl)-2-pyridyl]oxy]phenoxy]propionate
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Melting Point

13 °C
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Synthesis routes and methods I

Procedure details

Sodium (6.9 g, 0.3 mol) was added to n-butanol (200 ml) under nitrogen. When the sodium had reacted, the solution was cooled to room temperature and hydroquinone (16.5 g, 0.15 mol) was added. The temperature was raised to 45° and n-butyl 2-bromoacrylate (26 g, 0.125 mol) was added dropwise. When the acrylate had all been added, the mixture was stirred for 20 hours and then 2-chloro-5-trifluoromethylpyridine (27.2 g, 0.15 mol) was added. The resulting mixture was heated for 30 hours at 65°, allowed to cool, treated with carbon and filtered through Celite. The resulting solution was made up to 500 ml with n-butanol and a hydrogenation catalyst (10% palladium on carbon; 0.5 g) was added. The crude product was hydrogenated at ambient temperature and pressure until hydrogen uptake ceased to give n-butyl 2-[4-(5-trifluoromethylpyridin-2-yloxy)phenoxy]propionate.
Quantity
6.9 g
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reactant
Reaction Step One
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200 mL
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16.5 g
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n-butyl 2-bromoacrylate
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26 g
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0 (± 1) mol
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reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The product (15 g) from Step 3 in n-butanol (300 ml) was hydrogenated at room temperature and atmospheric pressure using a 10% palladium on carbon catalyst. When the uptake of hydrogen ceased, the catalyst was filtered off and the filtrate evaporated under reduced pressure. The residue was purified by short-path distillation (at 140°-150°/0.2 mmHg) to afford a main fraction (11.6 g) containing 57% w/w of the desired propionate which was recrystallised from cold hexane to give n-butyl 2-[4-(5-trifluoromethylpyrid-2-yloxy)-phenoxy]propionate. The propionate may then be obtained substantially pure by recrystallisation from cold hexane.
Name
product
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15 g
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Reaction Step One
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300 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of fluazifop-butyl?

A1: this compound, a selective aryloxyphenoxypropionate (AOPP) herbicide, primarily targets the enzyme Acetyl-CoA carboxylase (ACCase) in susceptible plants. [, , , , ] It disrupts lipid biosynthesis by inhibiting this enzyme, ultimately leading to plant death. [, , ]

Q2: How does this compound affect susceptible plants?

A2: this compound causes various phytotoxic symptoms in susceptible plants, including chlorosis (yellowing of leaves), necrosis (tissue death), and growth inhibition. [, , , , , ] These effects stem from the disruption of lipid biosynthesis and membrane integrity. [, , ]

Q3: Does this compound affect protein synthesis?

A3: Yes, studies indicate that this compound can inhibit protein synthesis in susceptible plants like oat. [] This effect was observed at concentrations ranging from 10^-4 to 10^-7 M. []

Q4: Are there differences in the effects of this compound on different plant species?

A4: Yes, studies have shown varying responses to this compound among plant species. For example, Acanthospermum hispidum exhibits wilting and necrosis, while oat displays chlorosis. [] The time taken for seedling death also differs, being shorter for A. hispidum compared to oat. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C20H19F3N2O4 and a molecular weight of 408.38 g/mol.

Q6: How do environmental factors influence the performance of this compound?

A6: Several environmental factors can impact the effectiveness of this compound. These factors include:

  • Temperature: Higher temperatures generally enhance herbicide activity. []
  • Humidity: High post-treatment humidity favors herbicide activity. []
  • Water Stress: Moderate water stress has a minimal effect, but severe stress can increase plant tolerance to the herbicide. []
  • Light: Shade tends to decrease the efficacy of this compound. []
  • Rainfall: Rain within 6 hours of application can reduce herbicide performance due to wash-off. []

Q7: Does the chirality of this compound influence its activity?

A8: Yes, research indicates that the (R)-enantiomer of this compound is more active than the (S)-enantiomer, particularly in Acanthospermum hispidum. []

Q8: How does this compound break down in plants?

A9: this compound is rapidly hydrolyzed to fluazifop acid within the plant. [, ] This process is faster at higher temperatures. []

Q9: How does the formulation of this compound affect its efficacy?

A10: Seed treatments with this compound formulated in Tung oil effectively controlled Eleusine indica in greenhouse settings, with higher concentrations providing better control. []

Q10: What can you tell me about the absorption of this compound in humans?

A11: this compound is poorly absorbed through human skin. [] Studies using dermal application showed low absorption rates, with most of the applied dose being removed by washing or transferring to clothing. []

Q11: How is this compound metabolized and excreted in humans?

A12: this compound is primarily metabolized to fluazifop acid, which is the primary metabolite found in urine. [] Elimination occurs through a two-compartment pharmacokinetic model with half-lives of approximately 18 hours and 70 hours for the initial and terminal phases, respectively. []

Q12: What is the effect of this compound on insects?

A13: Studies show that this compound can indirectly affect insects like the Mexican bean beetle (MBB) by altering the physiology of their host plants, leading to changes in feeding preference, developmental time, and egg production. []

Q13: Are there any known cases of resistance to this compound?

A14: Yes, resistance to this compound has been reported in various weed species, including Eleusine indica, Digitaria sanguinalis and Imperata cylindrica. [, , ]

Q14: Is this compound toxic to humans?

A14: While this document focuses on the scientific aspects and mechanisms of this compound, it's crucial to consult relevant safety data sheets and regulatory guidelines for comprehensive information on toxicity and safe handling practices.

Q15: What analytical methods are used to quantify this compound and its metabolites?

A15: Several analytical methods have been employed to determine this compound and its metabolites in various matrices. These include:

  • High-Performance Liquid Chromatography (HPLC): Used for quantifying this compound and fluazifop acid residues in strawberries, soybeans, and soybean oil. [, , , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to analyze this compound and fluazifop residues in soil, leaves, cottonseed, peanuts, and onions. [, ]

Q16: What are some alternative herbicides for controlling grass weeds?

A16: Several herbicides can be used as alternatives to this compound, depending on the target weed species and crop. These include:

  • Haloxyfop: Effective against Elymus repens and other grasses. []
  • Sethoxydim: Offers control of various grasses but may be less effective than this compound on certain species. [, , ]
  • Clethodim: Provides effective control of grasses, but its efficacy may vary depending on the weed species. []
  • Glyphosate: A non-selective herbicide that can be used as a pre-tillage treatment for controlling grasses like Imperata cylindrica. [, ]

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